molecular formula C13H19NO3 B8568012 (S)-Viloxazine CAS No. 52730-46-8

(S)-Viloxazine

Cat. No. B8568012
Key on ui cas rn: 52730-46-8
M. Wt: 237.29 g/mol
InChI Key: YWPHCCPCQOJSGZ-NSHDSACASA-N
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Patent
US03959273

Procedure details

Citric and B.P. (0.5 g.) is dissolved in water for injection (75 ml.) and 2-(o-ethoxyphenoxymethyl)morpholine hydrochloride (2.36 g.) is added slowly to this solution with stirring. The pH of the solution is adjusted to 5.0 with N/l sodium hydroxide solution, the volume is made up to 100 ml. with water for injection and the pH is rechecked. The solution is filtered through a 5μ millipore membrane, distributed into 1 ml. ampoules and sterilized by autoclaving at 121°C. for 20 minutes. There is thus obtained a 2.0% solution of 2-(o-ethoxyphenoxymethyl)morpholine suitable for injection.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5]1[CH:18]=[CH:17][CH:16]=[CH:15][C:6]=1[O:7][CH2:8][CH:9]1[O:14][CH2:13][CH2:12][NH:11][CH2:10]1)[CH3:3].[OH-].[Na+]>O>[CH2:2]([O:4][C:5]1[CH:18]=[CH:17][CH:16]=[CH:15][C:6]=1[O:7][CH2:8][CH:9]1[O:14][CH2:13][CH2:12][NH:11][CH2:10]1)[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
2.36 g
Type
reactant
Smiles
Cl.C(C)OC1=C(OCC2CNCCO2)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added slowly to this solution
FILTRATION
Type
FILTRATION
Details
The solution is filtered through a 5μ millipore membrane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%
Name
Type
product
Smiles
C(C)OC1=C(OCC2CNCCO2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03959273

Procedure details

Citric and B.P. (0.5 g.) is dissolved in water for injection (75 ml.) and 2-(o-ethoxyphenoxymethyl)morpholine hydrochloride (2.36 g.) is added slowly to this solution with stirring. The pH of the solution is adjusted to 5.0 with N/l sodium hydroxide solution, the volume is made up to 100 ml. with water for injection and the pH is rechecked. The solution is filtered through a 5μ millipore membrane, distributed into 1 ml. ampoules and sterilized by autoclaving at 121°C. for 20 minutes. There is thus obtained a 2.0% solution of 2-(o-ethoxyphenoxymethyl)morpholine suitable for injection.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5]1[CH:18]=[CH:17][CH:16]=[CH:15][C:6]=1[O:7][CH2:8][CH:9]1[O:14][CH2:13][CH2:12][NH:11][CH2:10]1)[CH3:3].[OH-].[Na+]>O>[CH2:2]([O:4][C:5]1[CH:18]=[CH:17][CH:16]=[CH:15][C:6]=1[O:7][CH2:8][CH:9]1[O:14][CH2:13][CH2:12][NH:11][CH2:10]1)[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
2.36 g
Type
reactant
Smiles
Cl.C(C)OC1=C(OCC2CNCCO2)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added slowly to this solution
FILTRATION
Type
FILTRATION
Details
The solution is filtered through a 5μ millipore membrane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%
Name
Type
product
Smiles
C(C)OC1=C(OCC2CNCCO2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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